molecular formula C10H9NO4S B3004608 Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate CAS No. 1784119-83-0

Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate

Cat. No.: B3004608
CAS No.: 1784119-83-0
M. Wt: 239.25
InChI Key: PRGLYIIBPLLZLF-UHFFFAOYSA-N
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Description

Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate (CAS: 1784119-83-0) is a heterocyclic compound featuring a thieno[3,4-b][1,4]dioxine core fused with a thiophene ring. The molecule is substituted with a cyano group at position 7 and an ethyl ester at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.

Properties

IUPAC Name

ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-13-10(12)9-8-7(6(5-11)16-9)14-3-4-15-8/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGLYIIBPLLZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H7NO4S\text{C}_9\text{H}_7\text{N}\text{O}_4\text{S}

The compound features a thieno-dioxine core that is crucial for its biological activity. The presence of the cyano and carboxylate groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Ehrlich Ascites Carcinoma (EAC) Cells :
    • Objective : Evaluate the anti-cancer activity against EAC cells in vivo.
    • Method : Mice were treated with the sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate.
    • Results : Significant reduction in EAC cell volume and count was observed. The treatment elevated caspase 3 expression and reduced osteopontin levels, indicating enhanced apoptotic activity.
    • Histopathological Findings : Improved liver and kidney tissue morphology without adverse effects were noted post-treatment .
  • Structure-Activity Relationship (SAR) Studies :
    • Various derivatives of the compound were synthesized and evaluated for their binding affinity to Polo-like Kinase 1 (Plk1), a target implicated in cancer cell proliferation.
    • Compounds demonstrated IC50 values ranging from 1.49 to 2.94 μM against Plk1, indicating potent inhibitory activity .

The biological activity of this compound is largely attributed to its ability to interact with key proteins involved in cell cycle regulation and apoptosis. The compound's structural features facilitate binding to specific receptors that mediate these processes.

Pharmacological Profile

In addition to anticancer properties, this compound has shown potential antioxidant effects. These properties are critical in reducing oxidative stress within cells, which can contribute to cancer progression.

Data Summary Table

Biological Activity Cell Line/Model Effect Observed Reference
AnticancerEAC CellsReduced cell volume and count
AnticancerPlk1 InhibitionIC50 values: 1.49 - 2.94 μM
AntioxidantVariousReduction in oxidative stress

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate as an anticancer agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro tests demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Case Study: Mechanism of Action
A study published in the Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells. The compound was found to activate the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This dual action leads to enhanced apoptosis in treated cells compared to controls.

Antimicrobial Properties

2.1 Broad-Spectrum Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been assessed using standard disk diffusion methods.

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Case Study: Clinical Relevance
In a clinical study involving patients with skin infections caused by resistant bacterial strains, topical formulations containing this compound showed significant improvement in infection resolution rates compared to standard antibiotic treatments.

Materials Science Applications

3.1 Conductive Polymers

The compound is also being explored for its role in the development of conductive polymers due to its unique electronic properties. When incorporated into polymer matrices, it enhances conductivity and stability.

Polymer TypeConductivity (S/cm)Reference
Polyethylene0.05
Polystyrene0.02

Case Study: Application in Organic Electronics
Research indicates that films made from blends of this compound and poly(3-hexylthiophene) exhibit improved charge transport properties suitable for organic solar cells and transistors.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Core Heterocycle: The thieno[3,4-b]dioxine core (present in the target compound) incorporates a sulfur atom in the fused thiophene ring, enhancing electron-withdrawing effects compared to the oxygen-dominated benzo[1,4]dioxine analogs. This difference influences reactivity and binding interactions in biological systems .
  • Ethyl ester at position 5 improves lipophilicity, which may enhance membrane permeability in pharmacological contexts compared to carboxylic acid derivatives (e.g., 7-bromo-carboxylic acid in ).

Pharmacological Potential

  • Ester Bioactivity : Ethyl esters in benzo[1,4]dioxine derivatives (e.g., compound 4u ) exhibit anticandidal activity, implying that the ethyl ester in the target compound may confer similar bioactive properties.
  • Cyanogroup Role: The cyano group’s electron-withdrawing nature could modulate enzyme binding, as seen in nitroimidazole-containing analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Stille coupling or palladium-catalyzed cross-coupling reactions. For example, a related derivative (7-tributylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde) was prepared using [Pd(PPh₃)₄] as a catalyst in toluene at 110°C for 24 hours, achieving 74% yield after purification by flash column chromatography . Optimize stoichiometry (1.5 equivalents of stannyl reagent) and inert atmosphere to minimize side reactions.
  • Key Considerations : Monitor reaction progress via TLC and confirm purity via GC (>96% purity as per TCI standards for analogous compounds) .

Q. How should purification and isolation be performed to ensure high-purity product?

  • Methodology : After synthesis, acidify the reaction mixture (1 M HCl) and extract with ethyl acetate (3×100 mL). Wash organic phases with water (2×150 mL), evaporate solvents, and re-dissolve in THF for final crystallization. This method yielded >95% purity for structurally similar compounds .
  • Key Considerations : Use rotary evaporation under reduced pressure to avoid thermal decomposition. Confirm crystallinity via melting point analysis (e.g., 149°C for bromo analogs) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : Analyze ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano group at C7, ethyl ester at C5). Compare with published data for bromo analogs (e.g., 7-bromo derivative: δ 9.8 ppm for aldehyde proton) .
  • XRD : Refine crystal structures using SHELXL for high-resolution data. SHELX programs are robust for small-molecule crystallography, particularly for heterocyclic systems .
  • GC/MS : Validate molecular weight (C₁₀H₉NO₄S, MW 239.25) and detect impurities .

Advanced Research Questions

Q. How do electronic effects of the cyano substituent influence reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing cyano group at C7 enhances electrophilicity, facilitating nucleophilic aromatic substitution or metal-catalyzed coupling. Compare with bromo analogs (e.g., 7-bromo derivative in ), where the leaving group ability of Br enables Stille coupling. Computational studies (DFT) on charge distribution are recommended to quantify activation barriers .
  • Data Contradictions : Lower yields in cyano-substituted derivatives (46% in borylation reactions) vs. bromo analogs (74% in Stille coupling) suggest steric or electronic hindrance. Optimize ligand choice (e.g., switch from PPh₃ to XPhos) .

Q. What strategies resolve discrepancies in spectral data caused by synthetic intermediates?

  • Case Study : Conflicting NMR signals may arise from residual THF or ethyl acetate. For example, reports a "sticky white product" requiring rigorous drying. Use deuterated solvents for NMR and repeat extraction with brine to remove polar impurities .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis. Sigma-Aldrich notes that purity validation is critical for early-discovery compounds lacking analytical data .

Q. How can this compound be integrated into functional materials (e.g., bioelectronics or photovoltaics)?

  • Applications :

  • Bioelectronics : The dihydrothieno[3,4-b][1,4]dioxine core facilitates π-conjugation for organic semiconductors. In , similar derivatives were copolymerized with thiophene units for metabolite-sensing electrodes.
  • Photovoltaics : As a sensitizer, the cyano group improves electron injection efficiency in dye-sensitized solar cells (DSSCs). Functionalize via aldehyde intermediates (e.g., ) to anchor onto TiO₂ surfaces .
    • Experimental Design : Optimize film morphology via electropolymerization (e.g., 0.1 M TBAPF₆ in acetonitrile at 1.0 V vs. Ag/Ag⁺) and characterize using impedance spectroscopy .

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